Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

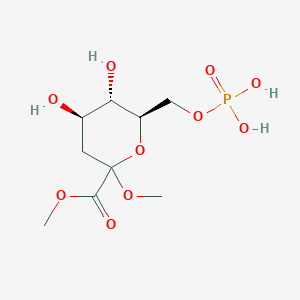

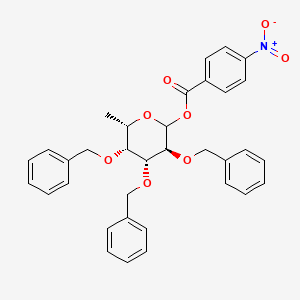

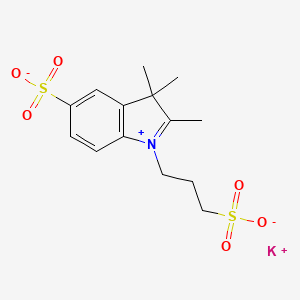

“Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate” is a compound used in proteomics research . It has a molecular weight of 316.20 and a molecular formula of C9H17O10P .

Molecular Structure Analysis

The molecular structure of “Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate” is represented by the formula C9H17O10P . It has a molecular weight of 316.20 .Physical And Chemical Properties Analysis

“Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate-7-Phosphate” appears as an oil and is soluble in water . It should be stored at -20° C .Aplicaciones Científicas De Investigación

Synthesis and Analysis of 3-Deoxy-D-arabino-Heptulosonic Acid 7-Phosphate :

- Adlersberg and Sprinson (1984) synthesized 3-Deoxy-D-arabino-2-heptulosonic acid 7-phosphate, a critical intermediate in aromatic amino acid biosynthesis, from Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)onate. Their method involved phosphorylation and hydrolysis steps (Adlersberg & Sprinson, 1984).

- Frost and Knowles (1984) described a chemical synthesis process for the same compound and compared it with a biological approach using Escherichia coli auxotrophs, highlighting the efficiency of the chemical synthesis (Frost & Knowles, 1984).

Crystallography and Circular Dichroism for Anomeric Configuration Analysis :

- Charon et al. (1983) determined the molecular geometry of Methyl (Methyl 3-Deoxy-D-arabino-2-heptulopyranosid)onate via X-ray crystallography and circular dichroism, providing insights into the structure and chirality of this class of compounds (Charon et al., 1983).

Development of Novel Chemical Syntheses :

- Młynarski and Banaszek (1996) developed a novel synthesis route for Methyl (Methyl 3-Deoxy-α-D-arabino-hept-2-ulopyranosid)onate and its 2-deoxy analogue. Their approach involved transformations of glucopyranosyl cyanide precursors (Młynarski & Banaszek, 1996).

Biochemical Applications and Enzyme Inhibition Studies :

- Walker, Cumming, and Parker (2009) synthesized compounds mimicking reaction intermediates of 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase, an enzyme in the shikimate pathway. They evaluated these compounds as inhibitors, contributing to potential drug development strategies (Walker, Cumming, & Parker, 2009).

Insights into Active Site Plasticity of Mycobacterium tuberculosis Enzyme :

- Reichau and Parker (2013) studied the active site plasticity of 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase from Mycobacterium tuberculosis, providing valuable information for the development of inhibitors against this critical enzyme (Reichau & Parker, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

methyl (4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17O10P/c1-16-8(12)9(17-2)3-5(10)7(11)6(19-9)4-18-20(13,14)15/h5-7,10-11H,3-4H2,1-2H3,(H2,13,14,15)/t5-,6-,7+,9?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQADXROFHHYNJ-JBPTWFHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)COP(=O)(O)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71771936 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1140088.png)

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)

![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)